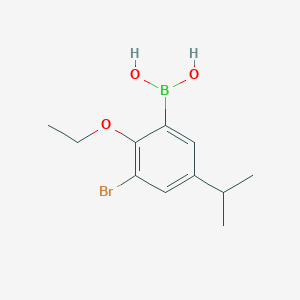

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid

Descripción

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a substituted aromatic boronic acid characterized by a bromo group at position 3, an ethoxy group at position 2, and an isopropyl group at position 5 on the phenyl ring. The boronic acid moiety (-B(OH)₂) at the para position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis. Its structural complexity and substituent diversity influence its physicochemical properties, such as pKa, binding affinity, and reactivity, which are critical for biological and chemical applications .

Propiedades

IUPAC Name |

(3-bromo-2-ethoxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7,14-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUULQHONMZMBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)C(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-ethoxy-5-isopropylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Esterification: Boronic acids can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Esterification: Boronic esters.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block:

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid serves as a crucial building block in organic synthesis. It is often utilized in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This process allows for the construction of complex organic molecules from simpler precursors, facilitating the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | 75 - 90 |

| Cross-Coupling | Synthesis of substituted phenyl derivatives | 70 - 85 |

| Functionalization | Introduction of various functional groups | Variable |

Medicinal Chemistry

Pharmaceutical Applications:

The compound has been investigated for its potential in synthesizing bioactive molecules. For instance, derivatives of (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid have shown promise as inhibitors in various biochemical pathways, including those related to cancer and metabolic diseases.

Case Study: Cancer Therapeutics

Research has demonstrated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Specifically, studies involving (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid derivatives have shown effectiveness against certain cancer cell lines, suggesting potential therapeutic applications.

Material Science

Applications in Polymers:

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is also utilized in the development of boronic acid-containing polymers. These polymers exhibit unique properties such as glucose sensitivity, making them suitable for drug delivery systems. The ability to control drug release based on glucose levels is particularly beneficial for diabetes management.

Table 2: Properties of Boronic Acid Polymers

| Property | Description |

|---|---|

| Glucose Sensitivity | Responsive to glucose levels |

| Biocompatibility | Safe for use in medical applications |

| Drug Release Control | Tunable release profiles based on environmental stimuli |

Mecanismo De Acción

The mechanism of action of (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, displacing the halide.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for another cycle.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact :

Physicochemical Properties

Table 1: Key Property Comparison

| Compound | pKa* | LogP (Predicted) | Molecular Weight (g/mol) |

|---|---|---|---|

| (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid | ~8.5 | 3.2 | 273.02 |

| 5-Bromo-2-methoxyphenylboronic acid | ~8.7 | 2.1 | 215.00 |

| (3-Bromo-5-ethoxyphenyl)boronic acid | ~8.3 | 2.8 | 244.89 |

*Note: pKa values estimated based on substituent effects. Alkoxy groups lower pKa compared to alkyl groups due to electron-donating effects, enhancing boronate formation at physiological pH .

Reactivity and Stability

- Hydrolysis by H₂O₂: Similar to 4-nitrophenyl boronic acid, the target compound undergoes oxidation to phenolic derivatives. However, ethoxy’s electron-donating effect may slow hydrolysis compared to methoxy analogs .

- Synthetic Challenges : The isopropyl group complicates synthesis compared to simpler analogs like 5-bromo-2-methoxyphenylboronic acid, requiring advanced protection-deprotection strategies .

Actividad Biológica

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals.

(3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them valuable in drug design, particularly for targeting biomolecules involved in disease processes.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that boronic acids exhibit significant anticancer properties. For instance, compounds similar to (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid have shown promising results against various cancer cell lines. A study reported that a derivative of phenylboronic acid exhibited a high cytotoxic effect on the MCF-7 breast cancer cell line, with an IC50 value of 18.76 µg/mL, indicating strong potential for further development as an anticancer agent .

2. Antibacterial Properties

Boronic acids are recognized for their antibacterial activities. The compound was tested against Escherichia coli and demonstrated effective inhibition at concentrations around 6.50 mg/mL . This suggests that (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid could be explored as a lead compound for developing new antibacterial therapies.

3. Enzyme Inhibition

The enzyme inhibition profile of boronic acids is noteworthy. The compound has been shown to inhibit various enzymes, including butyrylcholinesterase (IC50: 3.12 µg/mL) and antiurease (IC50: 1.10 µg/mL), which are relevant in neurodegenerative diseases and metabolic disorders . These findings indicate that this compound may have therapeutic applications beyond cancer and bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Modifications to the phenyl ring and the introduction of various substituents can significantly influence the potency and selectivity of these compounds against specific targets . For example, the introduction of an ethoxy group at the 2-position and a bromine atom at the 3-position enhances its interaction with biological targets.

Case Studies

Several case studies highlight the potential applications of boronic acids in drug development:

- Anticancer Agents : A study focused on synthesizing a series of boronic acid derivatives revealed that modifications led to enhanced anticancer activity against multiple cell lines, including resistant strains .

- Antibacterial Applications : Research has shown that certain boronic acid derivatives can effectively combat multidrug-resistant bacterial strains by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid:

Q & A

Q. What are the key synthetic pathways for synthesizing (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid, and how do substituents influence reaction efficiency?

Answer: The synthesis of boronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct boronation of aryl halides. For (3-Bromo-2-ethoxy-5-isopropylphenyl)boronic acid, the bromo and ethoxy substituents may necessitate protective strategies to prevent undesired side reactions. Substituents like electron-withdrawing groups (e.g., bromo) can enhance boronic acid stability by increasing acidity, while bulky groups (e.g., isopropyl) may slow reaction kinetics due to steric hindrance .

Q. Table 1: Synthetic Method Comparison

| Method | Advantages | Challenges | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High yield, mild conditions | Requires palladium catalysts | |

| Direct Boronation | Single-step process | Sensitivity to substituent steric effects |

Q. How does the bromo substituent affect the reactivity of this boronic acid in cross-coupling reactions?

Answer: The bromo group acts as a directing group in electrophilic substitution and can participate in subsequent coupling reactions (e.g., Kumada or Negishi couplings). Its electron-withdrawing nature stabilizes the boronic acid intermediate but may reduce nucleophilicity in Suzuki reactions. Computational studies suggest bromo substituents lower the LUMO energy, enhancing electrophilic reactivity .

Advanced Research Questions

Q. What strategies optimize the incorporation of this boronic acid into drug candidates targeting protease inhibition?

Answer: Boronic acids are used as reversible covalent inhibitors in drug design. The bromo and ethoxy groups in this compound may enhance binding to catalytic serine residues (e.g., proteasomes). Rational design involves:

- Bioisosteric replacement : Substituting the isopropyl group for bulkier moieties to improve target affinity.

- Protection/deprotection : Using pinacol esters to stabilize the boronic acid during synthesis .

Case Study : Bortezomib, a boronic acid-based proteasome inhibitor, demonstrates the importance of boronate ester formation for sustained target engagement .

Q. How can this compound be integrated into stimuli-responsive polymers, and what challenges arise from its steric bulk?

Answer: Boronic acids form dynamic covalent bonds with diols, enabling pH- or glucose-responsive polymers. Challenges include:

Q. Table 2: Polymer Design Considerations

| Parameter | Impact | Mitigation Strategy |

|---|---|---|

| Steric hindrance | Reduced diol-binding kinetics | Use spacer groups (e.g., PEG) |

| Lewis acidity | pH-dependent solubility | Optimize substituent electronics (e.g., CF3) |

Q. What analytical methods are recommended for detecting trace impurities of this compound in pharmaceutical formulations?

Answer: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for sensitivity and specificity. Key parameters:

Q. Table 3: LC-MS/MS Parameters

| Parameter | Value |

|---|---|

| Column | Zorbax Eclipse Plus C18 (2.1 × 50 mm) |

| Flow rate | 0.3 mL/min |

| MRM transitions | m/z 285 → 201 (quantifier) |

Q. How do non-specific interactions with glycoproteins limit the use of this boronic acid in separation systems, and how can selectivity be improved?

Answer: Secondary interactions (e.g., hydrophobic effects from the isopropyl group) reduce selectivity. Strategies include:

Q. What thermal degradation pathways are anticipated for this compound, and how do substituents influence flame-retardant potential?

Answer: Thermogravimetric analysis (TGA) reveals two degradation pathways:

Dehydration (150–250°C): Boroxine formation.

Aromatic decomposition (>300°C): Release of brominated byproducts.

The bromo group enhances char formation (flame-retardant), while ethoxy groups may reduce thermal stability .

Q. How can computational modeling predict the binding kinetics of this boronic acid with diol-containing biomolecules?

Answer: Molecular dynamics (MD) simulations using AMBER or GROMACS can model boronate ester formation. Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.